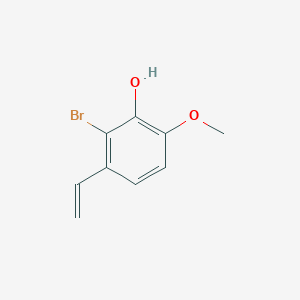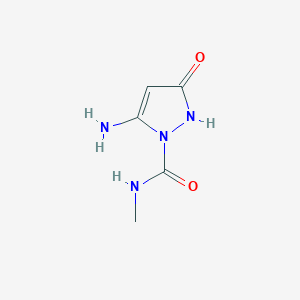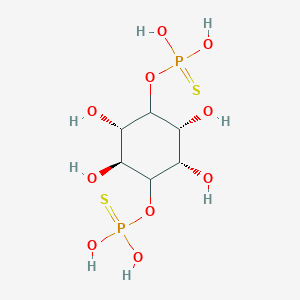
Inositol 1,4-bisphosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inositol 1,4-bisphosphorothioate (IP4PS) is a synthetic compound that has been studied extensively for its potential therapeutic uses. It is a derivative of inositol, a sugar alcohol that is found in many foods and is important for cellular signaling. IP4PS has been shown to have a variety of effects on cellular processes, including the regulation of calcium signaling and the inhibition of certain enzymes. In
Mechanism of Action
Inositol 1,4-bisphosphorothioate exerts its effects through several mechanisms, including the regulation of calcium signaling and the inhibition of certain enzymes. Inositol 1,4-bisphosphorothioate has been shown to bind to the IP3 receptor, which regulates calcium release from the endoplasmic reticulum. This binding results in the inhibition of calcium release, which can have downstream effects on cellular processes. Inositol 1,4-bisphosphorothioate has also been shown to inhibit the activity of certain enzymes, including inositol polyphosphate 1-phosphatase, which is involved in inositol signaling pathways.
Biochemical and Physiological Effects:
Inositol 1,4-bisphosphorothioate has been shown to have several biochemical and physiological effects, including the regulation of calcium signaling, the inhibition of certain enzymes, and the modulation of gene expression. Inositol 1,4-bisphosphorothioate has been shown to inhibit the growth of tumor cells and to sensitize them to chemotherapy. In diabetes research, Inositol 1,4-bisphosphorothioate has been shown to improve insulin sensitivity and to reduce blood glucose levels. In neurodegenerative disease research, Inositol 1,4-bisphosphorothioate has been shown to protect neurons from damage and to improve cognitive function.
Advantages and Limitations for Lab Experiments
Inositol 1,4-bisphosphorothioate has several advantages for use in lab experiments, including its ability to selectively target certain cellular processes and its relatively low toxicity. However, Inositol 1,4-bisphosphorothioate also has several limitations, including its limited solubility in aqueous solutions and its potential to interact with other cellular components.
Future Directions
Future research on Inositol 1,4-bisphosphorothioate could focus on several areas, including the development of more efficient synthesis methods, the identification of new therapeutic uses, and the elucidation of its mechanisms of action. Additionally, research could focus on the development of Inositol 1,4-bisphosphorothioate analogs with improved properties, such as increased solubility and specificity. Overall, Inositol 1,4-bisphosphorothioate has the potential to be a valuable tool for research in several areas of biology and medicine.
Synthesis Methods
Inositol 1,4-bisphosphorothioate can be synthesized through a multi-step process involving the protection and deprotection of various functional groups on inositol. The final step involves the reaction of inositol with phosphorus pentasulfide, which results in the formation of Inositol 1,4-bisphosphorothioate. This synthesis method has been optimized over the years to increase yield and purity, and several variations have been developed.
Scientific Research Applications
Inositol 1,4-bisphosphorothioate has been studied for its potential therapeutic uses in several areas, including cancer, diabetes, and neurodegenerative diseases. In cancer research, Inositol 1,4-bisphosphorothioate has been shown to inhibit the growth of tumor cells and to sensitize them to chemotherapy. In diabetes research, Inositol 1,4-bisphosphorothioate has been shown to improve insulin sensitivity and to reduce blood glucose levels. In neurodegenerative disease research, Inositol 1,4-bisphosphorothioate has been shown to protect neurons from damage and to improve cognitive function.
properties
CAS RN |
118628-30-1 |
|---|---|
Product Name |
Inositol 1,4-bisphosphorothioate |
Molecular Formula |
C6H14O10P2S2 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(1S,2S,4R,5S)-3,6-bis(dihydroxyphosphinothioyloxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C6H14O10P2S2/c7-1-2(8)6(16-18(13,14)20)4(10)3(9)5(1)15-17(11,12)19/h1-10H,(H2,11,12,19)(H2,13,14,20)/t1-,2-,3-,4+,5?,6?/m0/s1 |
InChI Key |
OPMBHBIGYSHUBJ-OHMVJDTGSA-N |
Isomeric SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
synonyms |
I-1,4-BPS inositol 1,4-bisphosphorothioate myo-inositol 1,4-bisphosphothioate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



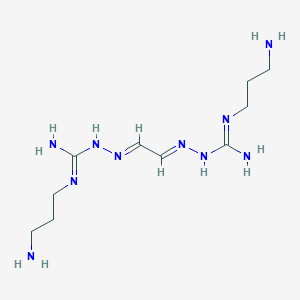
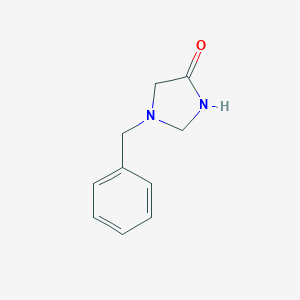
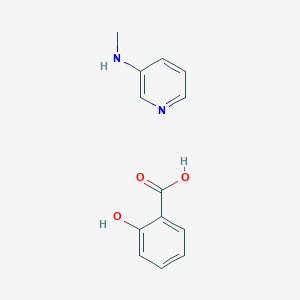
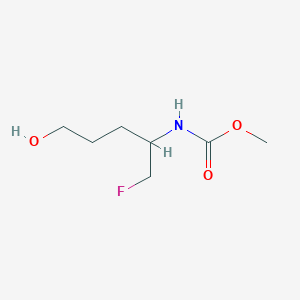
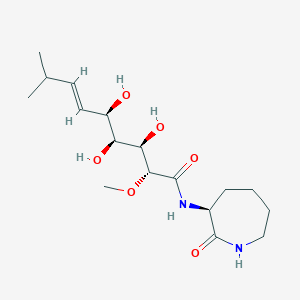
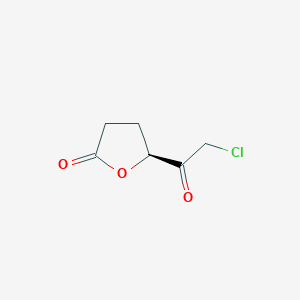
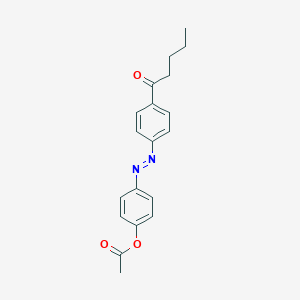
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)
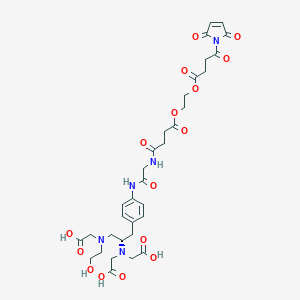
![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
